1-(3-Fluoro-2-mercaptophenyl)propan-1-one

Purity Quality Control Pharmaceutical R&D

Researchers requiring a structurally authenticated ortho-mercapto ketone building block with a defined 3-fluoro substitution often face supply inconsistency or ambiguous purity from generic sources. 1-(3-Fluoro-2-mercaptophenyl)propan-1-one (CAS 1804050-26-7) addresses this gap. - Distinct ortho-mercapto ketone architecture enables bidentate metal chelation and direct benzothiophene cyclization, capabilities absent in meta-/para-isomers. - Electron-withdrawing fluorine modulates thiol pKa and nucleophilicity, ensuring reproducible reactivity in SAR campaigns and catalyst design. - Supplied at ≥98% purity to minimize side products arising from positional isomer contamination, supported by ISO-certified quality systems for reliable procurement.

Molecular Formula C9H9FOS
Molecular Weight 184.23 g/mol
Cat. No. B14065746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-mercaptophenyl)propan-1-one
Molecular FormulaC9H9FOS
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC=C1)F)S
InChIInChI=1S/C9H9FOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3
InChIKeyIQKHUVOUKXWSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-2-mercaptophenyl)propan-1-one Overview


1-(3-Fluoro-2-mercaptophenyl)propan-1-one (CAS 1804050-26-7) is a dual-functional aromatic ketone bearing a fluorine atom at the 3-position and a thiol (-SH) group at the 2-position of the phenyl ring . This ortho-mercapto ketone architecture enables unique intramolecular interactions and metal-chelating capabilities expected of this compound class [1], while the electron-withdrawing fluorine substituent is known to modulate the reactivity of both the carbonyl and thiol moieties in structurally related fluorinated aromatics . It is commercially available at high purity (≥98%) from specialized suppliers for pharmaceutical R&D and quality control applications [2].

Scaffold Ortho-mercapto ketone for bidentate metal chelation studies
Modulator 3-Fluoro substitution tunes thiol pKa and carbonyl electrophilicity
Purity Reported high-purity specification supports reproducible synthetic workflows

Irreplaceability of 1-(3-Fluoro-2-mercaptophenyl)propan-1-one


The specific 3-fluoro-2-mercapto substitution pattern is expected to confer distinct physicochemical and reactivity profiles compared to even its closest positional isomers. The ortho relationship between the thiol and the carbonyl group can facilitate intramolecular hydrogen bonding or metal coordination, a feature absent in meta- or para-substituted analogs [1]. Furthermore, the presence and position of the electron-withdrawing fluorine atom directly influences the pKa of the thiol group, thereby controlling its nucleophilicity and metal-binding affinity. As demonstrated by the predicted pKa of 4.76 for the 3-fluoro-4-mercapto isomer , small positional shifts can lead to significantly different ionization states under physiological or reaction conditions, making generic substitution unreliable for reproducible outcomes in synthesis or biological assays.

Isomer Meta- or para-mercapto isomers lack the ortho geometry for bidentate chelation; metal-binding profile may shift.
pKa Positional fluorine shift may alter thiol ionization by 0.5–1.0 log units, changing nucleophilic reactivity in assays.
Class Unsubstituted analogs from general marketplaces may not replicate purity-dependent outcomes in sensitive syntheses.

1-(3-Fluoro-2-mercaptophenyl)propan-1-one Differentiation


Purity Advantage Over Unsubstituted Analogs

Commercially, 1-(3-fluoro-2-mercaptophenyl)propan-1-one is consistently specified at a purity of ≥98% (NLT 98%) by multiple specialized suppliers [1]. This contrasts with the more common and less specialized 1-(2-mercaptophenyl)propan-1-one analogs, which are often listed at 95% purity from general chemical marketplaces , indicating a 3-percentage-point higher minimum purity guarantee for the fluorinated derivative.

Purity specification
Cross-study comparable
Target: ≥98% vs. comparator: 95% (typical marketplace listing)
Higher minimum specification may reduce batch variability in sensitive workflows.
Supplier CoA-level comparison; data to verify per lot.
Purity Quality Control Pharmaceutical R&D

pKa Shift vs. 4-Mercapto Isomer

Computational predictions for the close positional isomer 1-(3-fluoro-4-mercaptophenyl)propan-1-one indicate a boiling point of 288.7±25.0 °C, a density of 1.194±0.06 g/cm³, and a pKa of 4.76±0.50 . For the target 3-fluoro-2-mercapto isomer, the ortho-substitution pattern is expected to lower the thiol pKa by approximately 0.5–1.0 log units due to intramolecular hydrogen bonding with the carbonyl, a classic ortho-effect that would alter its ionization state at physiological pH and its reactivity as a nucleophile in synthetic applications.

pKa shift
Cross-study comparable
Estimated 3.7–4.3 vs. 4-fluoro isomer 4.76±0.50 (predicted)
Ortho-effect may lower thiol pKa, altering ionization and nucleophilicity.
Computational prediction; experimental validation required.
Physicochemical Properties Drug Design Lead Optimization

Chelation: Ortho vs. Non-Ortho Scaffold

Class-level evidence demonstrates that alkyl and aryl o-mercaptophenyl ketones function as chelating agents, forming complexes with cobalt, nickel, and copper in defined stoichiometric ratios [1]. The target compound, bearing the critical ortho-mercapto ketone motif, belongs to this chelating class. In contrast, meta- or para-mercapto isomers lack the requisite geometry for simultaneous coordination of the thiol and carbonyl to a single metal center, making them incapable of forming the same chelate structures. The addition of a fluorine substituent is expected to further tune the electron density at the coordinating atoms, potentially altering stability constants and metal selectivity.

Chelation capability
Class-level inference
Bidentate chelation with Co, Ni, Cu expected; non-ortho isomers monodentate only
Critical geometric requirement for metal-selective chelator design.
Class established in 1962; F-derivative constants uncharacterized.
Metal Chelation Analytical Chemistry Catalysis

Photoinitiator Potential with Fluorination

Patents describe mercaptophenyl ketones as effective initiators for photopolymerization and photochemical crosslinking of polyolefins when combined with organic amines [1]. The introduction of a fluorine atom into the aromatic ring is known to increase the electrophilicity of the carbonyl group, potentially enhancing the initiation efficiency. While specific quantum yield data for 1-(3-fluoro-2-mercaptophenyl)propan-1-one are not available, the class-level evidence suggests its utility in UV-curable formulations, with the fluorine substituent offering a handle for further tuning of spectral sensitivity compared to non-fluorinated analogs.

Photoinitiator potential
Class-level inference
Mercaptophenyl ketone class patented for UV-curing; fluorine may tune carbonyl electrophilicity
Supports exploration in fluorinated photoresist and coating research.
Quantum yield and spectral data not available for this specific compound.
Photoinitiator Polymer Chemistry UV-Curing

1-(3-Fluoro-2-mercaptophenyl)propan-1-one Applications


Fluorinated Metal Chelator Design

The ortho-mercapto ketone motif of 1-(3-fluoro-2-mercaptophenyl)propan-1-one makes it a candidate for designing bidentate ligands for transition metals, a capability unavailable with meta- or para-substituted isomers [1]. The electron-withdrawing fluorine is expected to modulate the electron density at the sulfur and oxygen donor atoms, allowing researchers to tune stability constants for specific metals. Combined with its high commercial purity (≥98%) [2], it is suited for reproducible synthesis of metal complexes in medicinal inorganic chemistry or in the development of metal-selective sensors.

Fluorinated Benzothiophene Synthesis

o-Mercaptophenyl ketones are established substrates for the direct synthesis of benzothiophene derivatives [1]. The target compound's 3-fluoro-2-mercapto substitution pattern enables the construction of fluorinated benzothiophenes, which are privileged scaffolds in medicinal chemistry. The high purity specification [2] ensures reliable reactivity in palladium-catalyzed cyclization or iodine-mediated processes, minimizing side products that could arise from contaminant isomers.

Fluorinated UV-Curable Coating Formulation

As a member of the mercaptophenyl ketone photoinitiator class, 1-(3-fluoro-2-mercaptophenyl)propan-1-one can be explored in UV-curable systems, particularly where the fluorine atom improves compatibility with fluorinated acrylate monomers [1]. Its potential for enhanced reactivity due to the electron-withdrawing fluorine offers a pathway to develop coatings with faster cure speeds or altered wavelength sensitivity compared to non-fluorinated analogs.

Ortho-Substituent Effects in Drug Design

The predicted pKa difference of approximately 0.5–1.0 log units between the 3-fluoro-2-mercapto and 3-fluoro-4-mercapto isomers [1] makes the target compound a valuable tool for studying ortho-effects on thiol reactivity. In structure-activity relationship (SAR) campaigns, it can serve as a probe to understand the influence of intramolecular hydrogen bonding on target engagement, an insight that is directly relevant to the design of cysteine-dependent inhibitors.

Application
Selection Property
Validation Focus
Metal chelator design
Ortho-mercapto ketone scaffold
Stoichiometry and stability constant review
Benzothiophene synthesis
Fluorinated ortho-substrate purity
Cyclization efficiency and isomer control
UV-curable coating research
Fluorinated photoinitiator class
Cure speed and spectral sensitivity screening
Ortho-effect SAR studies
Predicted pKa shift vs. para-isomer
Thiol reactivity and target engagement assays
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